

Synonyms and alternative names for 7-Octen-1-ol

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Compound of Interest

Compound Name: 7-Octen-1-ol

Cat. No.: B081980

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An In-Depth Technical Guide to **7-Octen-1-ol** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Octen-1-ol**, including its synonyms, chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Nomenclature and Identification

7-Octen-1-ol is an unsaturated fatty alcohol with a terminal double bond. It is recognized by several synonyms and alternative names in chemical literature and commercial sources.

Table 1: Synonyms and Alternative Names for **7-Octen-1-ol**

Name	Source Type
7-Octen-1-ol	Primary IUPAC Name
oct-7-en-1-ol	Alternative IUPAC Name[1][2]
1-Octene-8-ol	Alternative Name[1]
octa-7-en-1-ol	Alternative Name[1]

Table 2: Chemical Identifiers for **7-Octen-1-ol**

Identifier	Value
CAS Number	13175-44-5[1]
PubChem CID	83203[1]
EINECS Number	236-122-8[1]
InChI	InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h2,9H,1,3-8H2[1]
InChIKey	WXPWPYISTQCNDP-UHFFFAOYSA-N[1]
SMILES	C=CCCCCCCCO[3]

Physicochemical Properties

7-Octen-1-ol is a colorless to pale yellow liquid with a characteristic odor.[2][4] Its physical and chemical properties are summarized below.

Table 3: Physicochemical Data for **7-Octen-1-ol**

Property	Value	Reference(s)
Molecular Formula	C8H16O	[1]
Molecular Weight	128.21 g/mol	[1]
Boiling Point	188-189 °C at 760 mmHg	[2]
66 °C at 7 mmHg	[2]	
Density	0.836 g/cm ³	
Flash Point	74.3 °C (166 °F)	[2]
Water Solubility	1589 mg/L at 25 °C (estimated)	[2]
logP (o/w)	2.468 (estimated)	[2]
Refractive Index	1.4420 to 1.4450	

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **7-Octen-1-ol**.

Table 4: Spectroscopic Data for **7-Octen-1-ol**

Technique	Key Data Points
^1H NMR	Data available in spectral databases.
^{13}C NMR	Data available in spectral databases.
Mass Spectrometry (MS)	Data available in spectral databases.
Infrared (IR) Spectroscopy	Data available in spectral databases.

Synthesis of 7-Octen-1-ol

7-Octen-1-ol can be synthesized through various organic chemistry routes. A common and effective method involves a Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the synthesis of **7-Octen-1-ol** from 6-bromo-1-hexanol. The hydroxyl group of 6-bromo-1-hexanol must first be protected to prevent it from reacting with the Grignard reagent.

Step 1: Protection of 6-bromo-1-hexanol

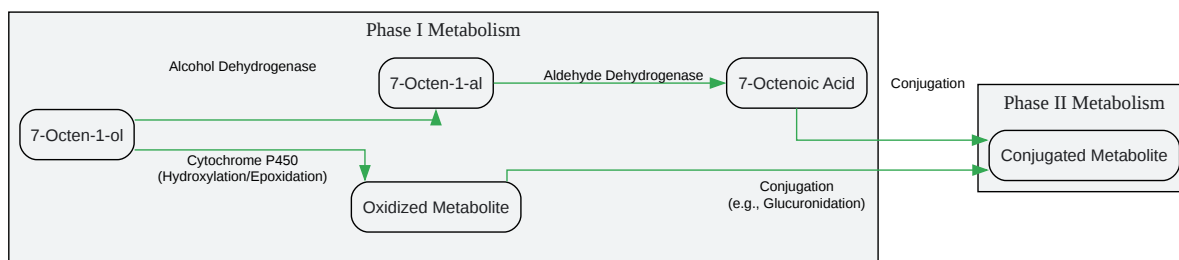
The hydroxyl group of 6-bromo-1-hexanol is protected using a suitable protecting group, such as tetrahydropyran (THP), to form 2-((6-bromohexyl)oxy)tetrahydro-2H-pyran. This prevents the acidic proton of the alcohol from quenching the Grignard reagent.

Step 2: Grignard Reagent Formation and Reaction

The protected 6-bromohexanol derivative is reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF) to form the Grignard reagent. This reagent is then reacted with an appropriate electrophile, such as formaldehyde or ethylene oxide, to introduce the final two carbons and the hydroxyl group.

Step 3: Deprotection

The protecting group is removed under acidic conditions to yield **7-Octen-1-ol**.



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